molecular formula C17H21ClN4O2 B2748522 4-N-[(4-Chlorophenyl)-cyanomethyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide CAS No. 1436349-10-8

4-N-[(4-Chlorophenyl)-cyanomethyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide

Cat. No. B2748522
CAS RN: 1436349-10-8
M. Wt: 348.83
InChI Key: YMKBARPIDLHDQA-UHFFFAOYSA-N
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Description

The compound “4-N-[(4-Chlorophenyl)-cyanomethyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals and other active compounds . The molecule also contains a cyanomethyl group attached to a chlorophenyl group, which could potentially participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. The cyanomethyl group could potentially undergo nucleophilic substitution reactions, while the amide groups might participate in condensation or hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. These might include its melting and boiling points, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Synthesis and Cytotoxic Activity

Research indicates that carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with 4-N-[(4-Chlorophenyl)-cyanomethyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide, exhibit potent cytotoxic activities against various cancer cell lines. For instance, derivatives have been synthesized and tested for growth inhibitory properties, showing significant cytotoxicity with some compounds achieving IC(50) values less than 10 nM against murine leukemia and human Jurkat leukemia cell lines. These compounds have also been evaluated in vivo, demonstrating curative potential against colon tumors in mice at specific dosages (Deady et al., 2003).

Photochemical Transformations

Another area of application is the study of photochemical transformations, where compounds such as 4-chlorophenyl derivatives are explored for their ability to undergo specific reactions under light exposure. For example, the photochemistry of certain chlorophenol compounds in various solvents has been examined, leading to reductive dehalogenation through both homolytic and heterolytic paths. These studies provide insights into the reactivity and potential applications of these compounds in photochemical processes (Protti et al., 2004).

Antitumor Agents

Compounds related to this compound have been explored for their potential as antitumor agents. Studies have focused on the synthesis and biological evaluation of various derivatives, assessing their ability to intercalate with DNA and inhibit tumor growth. Some derivatives have shown promising in vivo antitumor activity, highlighting the potential of these compounds in cancer therapy (Denny et al., 1987).

Electrocatalytic and Electrochromic Properties

The synthesis and characterization of compounds with electrocatalytic and electrochromic properties, including those with 4-chlorophenyl groups, have been investigated. These studies aim to develop materials with potential applications in electronic devices, sensors, and display technologies. For example, aromatic polyamides containing N,N,N',N'-tetraphenyl-p-phenylenediamine moieties have been synthesized and analyzed for their electrochemical and electrochromic properties, demonstrating their utility in developing high-performance materials (Liou & Chang, 2008).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a pharmaceutical, it might interact with specific proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety measures should be taken when handling it, including the use of personal protective equipment .

properties

IUPAC Name

4-N-[(4-chlorophenyl)-cyanomethyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O2/c1-21(2)17(24)22-9-7-13(8-10-22)16(23)20-15(11-19)12-3-5-14(18)6-4-12/h3-6,13,15H,7-10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKBARPIDLHDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)C(=O)NC(C#N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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